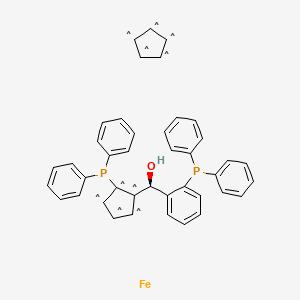
CID 72376425
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-(-)-[(S)-2-Diphenylphosphinoferrocenyl][2-diphenylphosphinophenyl]methanol is a chiral phosphine ligand that plays a significant role in asymmetric synthesis and catalysis. This compound is known for its ability to form stable complexes with transition metals, making it valuable in various chemical reactions and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(-)-[(S)-2-Diphenylphosphinoferrocenyl][2-diphenylphosphinophenyl]methanol typically involves the reaction of ferrocene derivatives with diphenylphosphine. The process often requires the use of chiral catalysts to ensure the desired stereochemistry is achieved. Common reaction conditions include the use of inert atmospheres, such as nitrogen or argon, and temperatures ranging from room temperature to slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(S)-(-)-[(S)-2-Diphenylphosphinoferrocenyl][2-diphenylphosphinophenyl]methanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine hydrides.
Substitution: The ligand can participate in substitution reactions, where one of the phenyl groups is replaced by another substituent.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
Aplicaciones Científicas De Investigación
(S)-(-)-[(S)-2-Diphenylphosphinoferrocenyl][2-diphenylphosphinophenyl]methanol has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in asymmetric catalysis to produce enantiomerically pure compounds.
Biology: Investigated for its potential use in bioinorganic chemistry and as a probe for studying metal-protein interactions.
Medicine: Explored for its potential in drug development, particularly in the design of metal-based therapeutics.
Industry: Utilized in the production of fine chemicals and pharmaceuticals, where its chiral properties are advantageous.
Mecanismo De Acción
The mechanism by which (S)-(-)-[(S)-2-Diphenylphosphinoferrocenyl][2-diphenylphosphinophenyl]methanol exerts its effects involves the formation of stable complexes with transition metals. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling. The molecular targets and pathways involved include the activation of substrates through coordination to the metal center, followed by subsequent chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
Bis[(2-diphenylphosphino)phenyl] ether (DPEphos): A wide bite angle diphosphine ligand used in inorganic and organometallic chemistry.
Xantphos: Another diphosphine ligand with a similar structure but different bite angle and flexibility.
Uniqueness
(S)-(-)-[(S)-2-Diphenylphosphinoferrocenyl][2-diphenylphosphinophenyl]methanol is unique due to its chiral nature and ability to form highly stable complexes with transition metals. This makes it particularly valuable in asymmetric synthesis, where the production of enantiomerically pure compounds is essential.
Propiedades
Fórmula molecular |
C41H34FeOP2 |
|---|---|
Peso molecular |
660.5 g/mol |
InChI |
InChI=1S/C36H29OP2.C5H5.Fe/c37-36(33-25-15-27-35(33)39(30-20-9-3-10-21-30)31-22-11-4-12-23-31)32-24-13-14-26-34(32)38(28-16-5-1-6-17-28)29-18-7-2-8-19-29;1-2-4-5-3-1;/h1-27,36-37H;1-5H;/t36-;;/m0../s1 |
Clave InChI |
BSMACEBCBJGBLQ-HOHWTZPFSA-N |
SMILES isomérico |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3[C@@H]([C]4[CH][CH][CH][C]4P(C5=CC=CC=C5)C6=CC=CC=C6)O.[CH]1[CH][CH][CH][CH]1.[Fe] |
SMILES canónico |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3C([C]4[CH][CH][CH][C]4P(C5=CC=CC=C5)C6=CC=CC=C6)O.[CH]1[CH][CH][CH][CH]1.[Fe] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















